

Synthesis and purification of undecenoyl chloride

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Compound of Interest

Compound Name: Undecenoyl chloride

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An In-depth Technical Guide on the Synthesis and Purification of **Undecenoyl Chloride**

Introduction

Undecenoyl chloride, also known as **10-undecenoyl chloride**, is a reactive acyl chloride with the chemical formula $C_{11}H_{19}ClO$.^{[1][2]} Its structure features an eleven-carbon chain with a terminal double bond and a carbonyl chloride functional group.^[1] This bifunctional nature makes it a valuable intermediate in a wide range of chemical syntheses.^[3]

Undecenoyl chloride serves as a key building block in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers.^{[4][5]} Its applications include its use as an acylating reagent in the synthesis of cellulose ω -carboxyalkanoates, poly(ethylene glycol)–lipid amphiphiles, and for the modification of hyperbranched poly(glycidol).^{[6][7]} The precursor, undecylenic acid, is derived from the pyrolysis of ricinoleic acid from castor oil, a renewable feedstock.^{[1][3]}

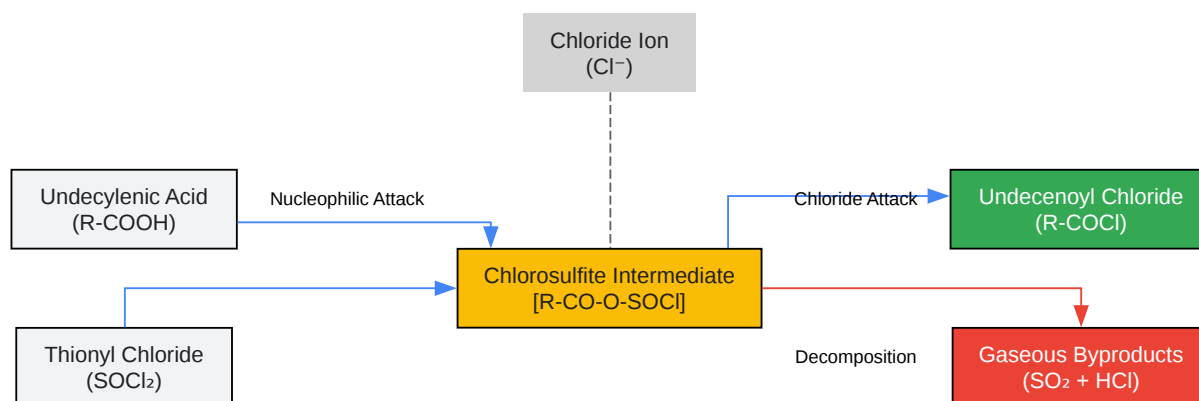
This technical guide provides a comprehensive overview of the synthesis and purification of **undecenoyl chloride**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

Synthesis of Undecenoyl Chloride

The most prevalent method for synthesizing **undecenoyl chloride**, on both laboratory and industrial scales, is the chlorination of undecylenic acid.[1][8] While several chlorinating agents can be used, such as oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride, thionyl chloride (SOCl_2) is the most frequently employed due to its convenience, high yields, and the formation of gaseous byproducts (SO_2 and HCl) that are easily removed from the reaction mixture.[1][9]

Reaction Mechanism

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[9][10] This intermediate is unstable and subsequently collapses. A chloride ion attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9] The irreversible nature of this step, driven by the evolution of gas, pushes the reaction to completion.[9]



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Caption: Simplified mechanism for the synthesis of acyl chloride.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the conversion of undecylenic acid to **undecenoyl chloride** using thionyl chloride.^[8]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood as it releases toxic and corrosive sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.^{[8][11]} Thionyl chloride reacts violently with water.^[11] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn.^[12]

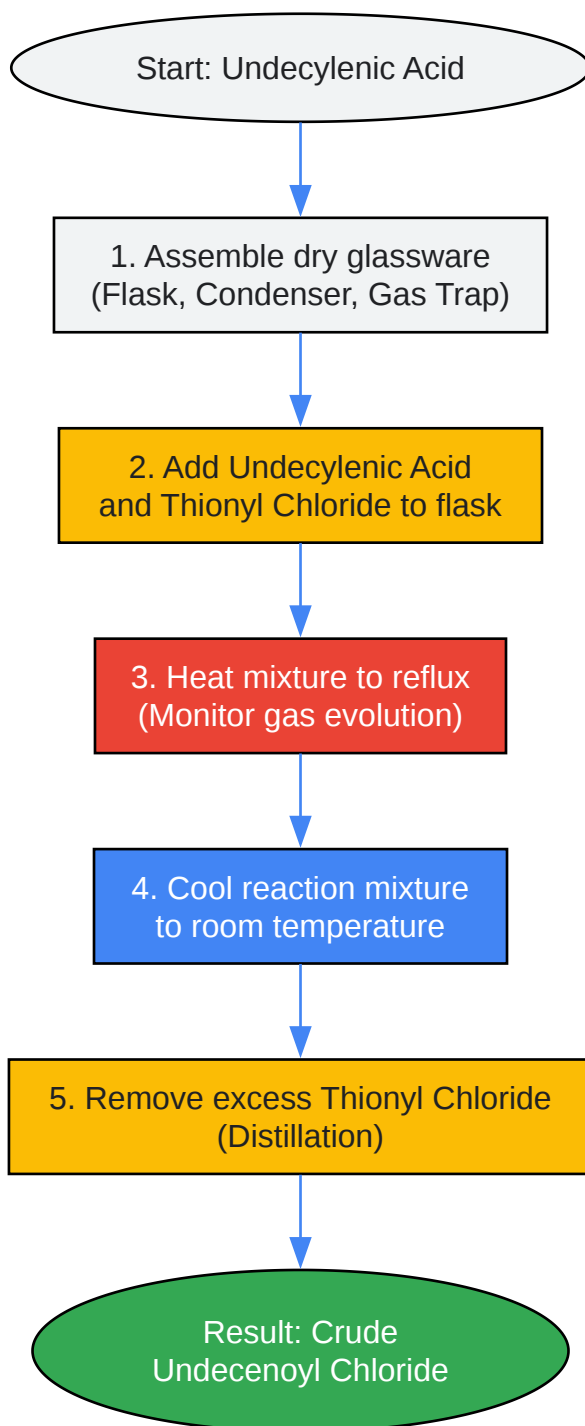
Materials and Equipment:

- Undecylenic acid
- Thionyl chloride (SOCl₂)
- Round-bottom flask
- Reflux condenser
- Gas trap (e.g., a bubbler with a sodium hydroxide solution)
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- **Setup:** Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the acidic gases produced.
- **Reagents:** Charge the flask with undecylenic acid.
- **Addition:** Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask.^[8] The reaction may be exothermic.
- **Reaction:** Gently heat the mixture to reflux using a heating mantle.^[8] Continue heating until the evolution of gas ceases, which indicates the completion of the reaction. For industrial processes, this step is typically run at 50-80°C for 1-3 hours.^[1]

- Isolation: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation, often under reduced pressure, to yield the crude **undecenoyl chloride**.^{[8][13]}



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Caption: General workflow for the synthesis of **undecenoyl chloride**.

Purification

Crude **undecenoyl chloride** may contain unreacted starting materials and colored impurities. [14] For applications requiring high purity, such as in pharmaceuticals and specialty polymers, purification is a critical step. The primary and most effective method for purifying **undecenoyl chloride** is fractional distillation under reduced pressure (vacuum distillation). [1] This technique is necessary because many long-chain acyl chlorides can decompose at their atmospheric boiling points. [14]

Experimental Protocol: Vacuum Distillation

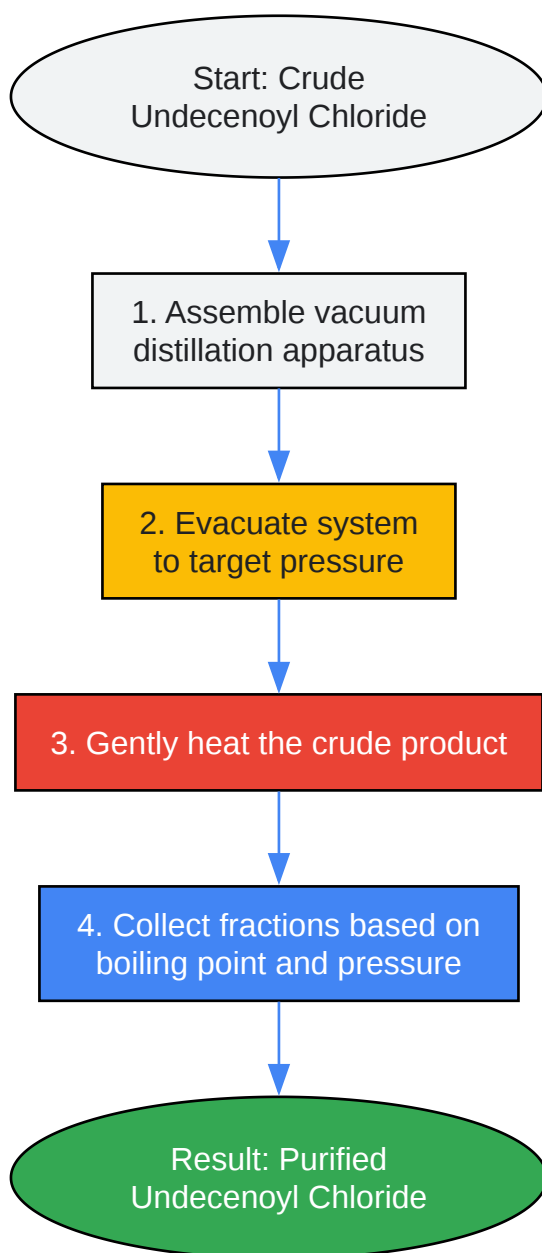
Safety Precautions: Standard safety precautions for handling corrosive chemicals should be followed. The distillation apparatus must be assembled correctly to handle vacuum without implosion.

Materials and Equipment:

- Crude **undecenoyl chloride**
- Distillation flask
- Fractionating column (e.g., Vigreux)
- Condenser
- Receiving flask(s)
- Thermometer and adapter
- Heating mantle
- Vacuum pump and vacuum gauge
- Cold trap (recommended to protect the pump)

Procedure:

- Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
- Charging: Charge the distillation flask with the crude **undecenoyl chloride**.
- Evacuation: Gradually apply vacuum to the system.
- Heating: Begin gently heating the distillation flask once the desired pressure is reached and stable.
- Fractionation: Collect any low-boiling impurities in a separate receiving flask. As the temperature rises to the boiling point of **undecenoyl chloride** at the given pressure, switch to a clean receiving flask to collect the purified product.
- Completion: Stop the distillation when the majority of the product has been collected and before high-boiling residues begin to distill.
- Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.



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Caption: Workflow for the purification by vacuum distillation.

Data Presentation

Table 1: Physical and Chemical Properties of Undecenoyl Chloride

Property	Value	Reference(s)
CAS Number	38460-95-6	[15]
Molecular Formula	C ₁₁ H ₁₉ ClO	[1][12]
Molecular Weight	202.72 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1][4]
Density	0.944 g/mL at 25 °C	[12]
Boiling Point	120-122 °C at 10 mmHg92-94 °C at 1 mmHg	[1][4][12]
Refractive Index	n ₂₀ /D 1.454	[16]
Flash Point	93 °C (199.4 °F)	[7]

Table 2: Synthesis and Purification Parameters

Parameter	Description	Value	Reference(s)
Starting Material	Undecylenic Acid	-	[8]
Chlorinating Agent	Thionyl Chloride (SOCl ₂)	1.5 - 2.0 equivalents	[8]
Reaction Temperature	50 - 80 °C (Industrial)	-	[1]
Reaction Time	1 - 3 hours (Industrial)	-	[1]
Yield	92 - 98% (Industrial)	-	[1]
Purification Method	Fractional Vacuum Distillation	-	[1]
Distillation Conditions	120-122 °C / 10 mmHg	-	[1]
Final Purity	≥97.5% to ≥98%	-	[1][4]

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